molecular formula C10H11Cl2N3 B1405775 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1449117-31-0

2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1405775
M. Wt: 244.12 g/mol
InChI Key: HIFIAVFRPYSKEN-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a type of heterocyclic organic compound . It is used in the synthesis of a compound that acts as a PARP inhibitor .


Synthesis Analysis

The synthesis of this compound is related to the field of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds and their ring homologues . The methods of synthesizing such compounds are used for treating mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H7Cl2N3.ClH/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6;/h10H,1-3H2;1H .


Chemical Reactions Analysis

The compound plays a significant role in intracellular signal transduction. It is involved in the conversion of PIP2 to PIP3 at the inner cell membrane, which localizes the downstream effectors PDK1 and Akt to the inner cell membrane where Akt activation occurs .

Scientific Research Applications

Chemistry and Synthetic Methodologies

  • Pyrido[4,3-d]pyrimidines like 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are used as starting materials for multi-step synthesis of various compounds, including tetrahydropteroic acid derivatives. Different synthetic routes involve pyridine and pyrimidine derivatives or multicomponent synthesis. These compounds' mechanistic pathways and biological applications are significant areas of study (Elattar & Mert, 2016).

Antiviral Activity

  • Certain derivatives of 2,4-diamino-6-substituted pyrimidines have shown significant inhibitory activity against retroviruses in cell culture. This includes activity against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Antioxidant Properties

  • The synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids has been explored, focusing on their antioxidant properties, including DPPH free radical scavenging and anodic potential oxidation. This highlights their potential use in therapies needing antioxidant components (Quiroga et al., 2016).

Antibacterial Properties

  • Novel pyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activities. Research focuses on the structural impact on biological activity, indicating the potential for these compounds in antimicrobial therapies (Cieplik et al., 2008).

Future Directions

The compound has potential applications in the treatment of mTOR-related, PI3K-related, and hSMG-1-related diseases . Its use as a PARP inhibitor also suggests potential applications in cancer treatment .

properties

IUPAC Name

2,4-dichloro-6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c11-9-7-5-15(6-1-2-6)4-3-8(7)13-10(12)14-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFIAVFRPYSKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC3=C(C2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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